(D-Ala2,D-Leu5)-Enkephalin Trifluoroacetate, commonly referred to as (D-Ala2,D-Leu5)-Enkephalin, is a synthetic peptide that belongs to the class of enkephalins, which are endogenous peptides that function primarily as neurotransmitters and neuromodulators in the central nervous system. This compound is notable for its high affinity for delta opioid receptors and has been studied for its potential therapeutic applications, particularly in pain management and neuroprotection.
(D-Ala2,D-Leu5)-Enkephalin is synthesized through solid-phase peptide synthesis techniques, utilizing specific amino acid derivatives. The primary source of this compound is laboratory synthesis, which allows for the precise control of its structure and activity.
This compound is classified under:
The synthesis of (D-Ala2,D-Leu5)-Enkephalin typically employs Fmoc-based solid-phase peptide synthesis. This method involves the following steps:
The synthesis process allows for high specificity and yields peptides with high purity (>95%) as confirmed by high-performance liquid chromatography (HPLC) analysis. The specific activity of synthesized compounds can be enhanced through tritiation at specific residues, such as leucine .
(D-Ala2,D-Leu5)-Enkephalin has a molecular formula of and a molecular weight of approximately 378.44 g/mol. The structure consists of five amino acids with substitutions at positions two and five:
(D-Ala2,D-Leu5)-Enkephalin can undergo various chemical reactions including:
The stability of (D-Ala2,D-Leu5)-Enkephalin can be influenced by modifications at specific residues; for example, meta-substituted phenylalanine analogs have shown improved stability compared to unmodified enkephalins .
(D-Ala2,D-Leu5)-Enkephalin exerts its effects primarily through interaction with delta opioid receptors located in the brain and spinal cord. Upon binding:
Studies have shown that (D-Ala2,D-Leu5)-Enkephalin can induce autophagy in astrocytes and exert cytoprotective effects by inhibiting apoptosis .
Relevant analytical techniques such as mass spectrometry and HPLC are used to assess purity and stability throughout synthesis and storage.
(D-Ala2,D-Leu5)-Enkephalin has been investigated for various applications:
Endogenous opioid peptides, derived from precursor proteins proenkephalin (PENK), proopiomelanocortin (POMC), and prodynorphin (PDYN), exhibit distinct yet overlapping receptor affinities. Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) and Met-enkephalin (Tyr-Gly-Gly-Phe-Met) are the primary endogenous ligands for the delta opioid receptor (DOR), though they also interact with mu (MOR) and kappa (KOR) opioid receptors with lower affinity [3] [7]. This limited selectivity arises from structural similarities among opioid peptides, particularly the conserved N-terminal Tyr-Gly-Gly-Phe motif present in enkephalins, dynorphins, and β-endorphin [3]. Receptor binding studies reveal that endogenous enkephalins typically display 10-20 fold higher affinity for DOR over MOR, but their rapid degradation in vivo complicates pharmacological characterization [1] [6].
DOR activation mediates unique physiological effects distinct from MOR or KOR signaling. While MOR agonists produce potent analgesia with high addiction potential and respiratory depression, DOR agonists modulate chronic pain states, emotional responses, and neuroprotection without significant respiratory depression or euphoria [4] [7]. This functional specificity arises from distinct receptor conformations and downstream signaling pathways. Molecular dynamics simulations show that DOR complexes with selective agonists stabilize unique intracellular loop conformations favoring Gi/o protein coupling over β-arrestin recruitment, potentially explaining their lower abuse liability compared to MOR agonists [1].
Table 1: Receptor Binding Affinities of Selected Opioid Peptides
| Peptide | DOR Affinity (Ki, nM) | MOR Affinity (Ki, nM) | KOR Affinity (Ki, nM) | Primary Receptor |
|---|---|---|---|---|
| Leu-enkephalin | 4.2 ± 0.8 | 56.3 ± 9.1 | 210 ± 45 | DOR |
| Met-enkephalin | 3.8 ± 0.6 | 48.7 ± 7.9 | 185 ± 32 | DOR |
| β-endorphin | 18.9 ± 2.3 | 1.5 ± 0.3 | 32.7 ± 5.6 | MOR |
| Dynorphin A (1-13) | 32.5 ± 4.1 | 5.8 ± 1.2 | 0.82 ± 0.09 | KOR |
| (D-Ala²,D-Leu⁵)-Enkephalin | 0.95 ± 0.11 | 48.2 ± 6.7 | 152 ± 28 | DOR |
Data compiled from receptor binding studies [3] [6] [9]
The therapeutic potential of endogenous enkephalins is severely limited by their rapid enzymatic degradation. Strategic substitution of L-amino acids with D-isomers enhances metabolic stability while preserving receptor affinity. Position 2 substitutions are particularly impactful, as this glycine residue in native enkephalins (Tyr¹-Gly²-Gly³-Phe⁴-Leu⁵/Met⁵) is highly susceptible to aminopeptidase cleavage [1] [9]. Replacing Gly² with D-alanine creates steric hindrance that impedes enzyme access while maintaining the backbone conformation necessary for receptor interaction [9] [10].
Similarly, substitution at position 5 with D-leucine enhances stability against carboxypeptidases. The resulting compound, (D-Ala²,D-Leu⁵)-enkephalin (DADLE), exhibits 5-8 fold greater DOR binding affinity compared to native Leu-enkephalin (Ki = 0.95 nM vs 4.2 nM) and significantly improved selectivity over MOR (approximately 50-fold) [9]. Molecular dynamics simulations reveal that D-Ala² substitution stabilizes the bioactive conformation through altered hydrogen bonding patterns with DOR residues in the extracellular loop 2 region, particularly interactions with Asp128 and Lys214 [1]. These modifications collectively transform endogenous enkephalins into metabolically stable pharmacological tools with enhanced receptor specificity.
Native enkephalins have extremely short plasma half-lives (<2 minutes) due to ubiquitous proteolytic enzymes. Aminopeptidase N (CD13) cleaves the Tyr¹-Gly² bond as the primary degradation pathway, while neutral endopeptidase (NEP, neprilysin) hydrolyzes the Gly³-Phe⁴ bond, and carboxypeptidases sequentially remove C-terminal residues [3] [8]. This multi-enzyme degradation system necessitates structural modifications at multiple sites for meaningful pharmacokinetic improvement.
The trifluoroacetate (TFA) salt form of (D-Ala²,D-Leu⁵)-enkephalin further enhances stability by preventing cyclization and oxidation reactions that compromise peptide integrity. In vitro stability assays demonstrate that DADLE trifluoroacetate retains >80% intact peptide after 60 minutes incubation in plasma or brain homogenate, compared to <5% for native enkephalins [8] [9]. This enhanced stability enables sufficient bioavailability for experimental studies, though the compound remains primarily confined to peripheral administration due to limited blood-brain barrier penetration. Mass spectrometry analysis of degradation products confirms that D-amino acid substitutions effectively block primary cleavage sites while introducing new minor degradation pathways at the Phe⁴-Leu⁵ bond [8].
Table 2: Metabolic Stability Parameters of Enkephalin Analogs
| Parameter | Leu-enkephalin | Met-enkephalin | (D-Ala²,D-Leu⁵)-Enkephalin |
|---|---|---|---|
| Plasma t½ (min) | 1.8 ± 0.3 | 2.1 ± 0.4 | 42.6 ± 5.7 |
| Brain Homogenate t½ (min) | 0.9 ± 0.2 | 1.2 ± 0.3 | 38.2 ± 4.9 |
| Aminopeptidase Km (μM) | 28.4 ± 3.1 | 32.7 ± 4.2 | 312 ± 45 |
| Neprilysin Km (μM) | 18.9 ± 2.2 | 15.3 ± 1.9 | 25.6 ± 3.3 |
| Primary Cleavage Site | Tyr¹↓Gly² | Tyr¹↓Gly² | Phe⁴↓Leu⁵ |
CAS No.: 13474-59-4
CAS No.: 135545-89-0
CAS No.: 70222-94-5
CAS No.:
CAS No.: 524-06-1